
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of furan carboxamide derivatives, which have been extensively studied for their biological activities.
作用机制
The exact mechanism of action of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood. However, it has been reported to exert its biological activities through various pathways. For instance, it has been suggested that this compound may inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB). It has also been reported to modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. For instance, it has been reported to reduce the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. In addition, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide is its broad spectrum of biological activities. This makes it a promising candidate for the development of new therapeutic agents for various diseases. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its clinical application.
未来方向
There are several future directions for the study of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide. One of the areas of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a compound that has shown promising biological activities in various fields. Its potential applications in medicinal chemistry, particularly in the treatment of inflammation and cancer, as well as its neuroprotective effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.
合成方法
The synthesis of 5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves the reaction of 5-methylfuran-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been reported to yield the compound in good yield and purity.
科学研究应用
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antitumor properties by inducing apoptosis in cancer cells. In addition, this compound has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
5-methyl-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-5-2-3-6(13-5)7(12)10-8-11-9-4-14-8/h2-4H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYICORZMQFVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
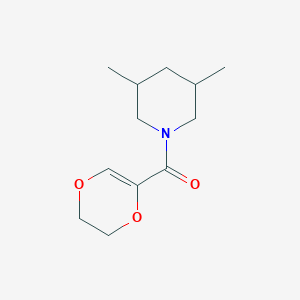
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)
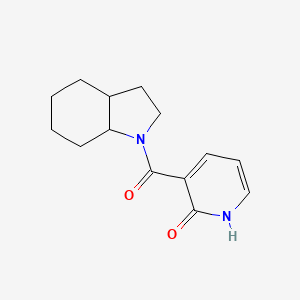
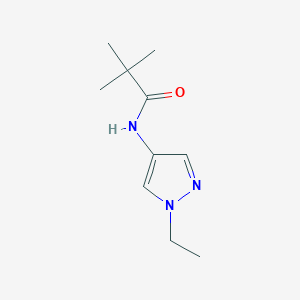
![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)
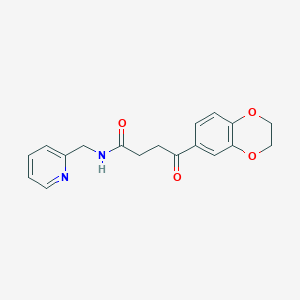


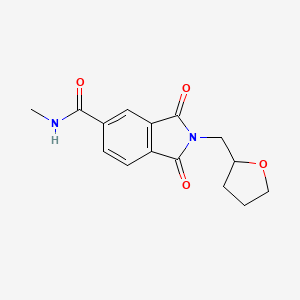
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)